4-Epidoxycycline

Conditional gene expression Tet-On/Tet-Off systems Oncology models

4-Epidoxycycline (4-ED) is the C4-epimer of doxycycline that retains full tTA/rtTA transactivator control (>95% tumor regression efficacy) but critically lacks antibiotic activity, eliminating microbiome-driven experimental confounds in mouse models. It is simultaneously mandated as Doxycycline EP Impurity C for stability-indicating HPLC methods, USP-NF impurity threshold compliance (NMT 1.0%), and food-safety residue depletion studies in edible tissues. Procure high-purity (≥98%) 4-ED to decouple gene regulation from antimicrobial effects and to meet regulatory analytical requirements.

Molecular Formula C22H24N2O8
Molecular Weight 444.4 g/mol
CAS No. 7164-70-7
Cat. No. B10761639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Epidoxycycline
CAS7164-70-7
Molecular FormulaC22H24N2O8
Molecular Weight444.4 g/mol
Structural Identifiers
SMILESCC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
InChIInChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15-,17-,22-/m0/s1
InChIKeySGKRLCUYIXIAHR-AKNGSSGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER /DOXYCYCLINE HYDROCHLORIDE/
VERY SLIGHTLY SOL IN WATER;  SPARINGLY SOL IN ALC;  FREELY SOL IN DIL ACID & ALKALI HYDROXIDE SOLN;  PRACTICALLY INSOL IN CHLOROFORM & ETHER.

Structure & Identifiers


Interactive Chemical Structure Model





4-Epidoxycycline (CAS 6543-77-7): Essential Non-Antibiotic Tool for Conditional Gene Expression and Critical Reference Standard for Doxycycline Quality Control


4-Epidoxycycline (4-ED) is the 4-epimer hepatic metabolite of the widely used tetracycline antibiotic doxycycline, sharing the same molecular formula (C22H24N2O8) but differing only in the stereochemical configuration at the C-4 position [1]. Unlike its parent compound, 4-ED lacks antibiotic activity in murine models, a property that has driven its adoption as a key research tool for controlling gene expression in conditional transgenic mouse models without inducing the confounding effects of antibiotic-induced intestinal dysbiosis . In parallel, 4-ED is a recognized process and degradation impurity of doxycycline (Doxycycline EP Impurity C), making it an essential analytical reference standard for pharmaceutical quality control, stability studies, and residue analysis in food-producing animals [2].

Why 4-Epidoxycycline Cannot Be Substituted with Generic Doxycycline in Specialized Research and Analytical Workflows


Despite their structural similarity and near-identical molecular weight (444.4 g/mol), 4-epidoxycycline and doxycycline exhibit profoundly divergent functional and analytical behaviors that preclude simple substitution [1]. In Tet-On/Tet-Off gene expression systems, doxycycline acts as a potent broad-spectrum antibiotic that can inadvertently alter the gut microbiome of experimental animals, leading to diarrhea, intestinal inflammation, and potentially confounding experimental outcomes [2]. 4-ED retains the capacity to bind and regulate the tetracycline-controlled transactivator (tTA/rtTA) but lacks this antibiotic activity, thereby decoupling gene regulation from unwanted antimicrobial effects . Conversely, in analytical chemistry and pharmaceutical quality control, these two epimers are distinct impurities that must be resolved and quantified independently; their nearly identical protonated mass spectra render them challenging to distinguish without specialized methods, and regulatory bodies impose specific acceptance criteria for 4-ED as an impurity in doxycycline drug products [3].

Quantitative Evidence for the Selection of 4-Epidoxycline: Direct Comparisons with Doxycycline and Methodological Benchmarks


Comparable In Vivo Tumor Regression Efficacy in Conditional HER2 Mouse Models

In a conditional mouse model with HER2-driven tumors, 4-epidoxycycline demonstrated equivalent therapeutic efficacy to doxycycline and anhydrotetracycline in mediating tumor remission. Tumor regression was comparable across all treatment groups, with 4-ED achieving over 95% tumor regression rates [1].

Conditional gene expression Tet-On/Tet-Off systems Oncology models Transgenic mice

Chromatographic Resolution: Baseline Separation for Accurate Doxycycline Impurity Quantification

A validated stability-indicating HPLC method achieved baseline separation of doxycycline and its key degradation impurity, 4-epidoxycycline. Under optimized conditions, the retention times were 9.8 minutes for doxycycline and 6.4 minutes for 4-epidoxycycline, with distinct linearity ranges for each compound [1].

Pharmaceutical analysis HPLC method development Quality control Impurity profiling

Analytical Differentiation via Collision-Induced Dissociation of Sodium Adducts

While protonated spectra of doxycycline and 4-epidoxycycline are nearly identical, their differentiation is achieved through collision-induced dissociation (CID) of their sodium adducts. 4-Epidoxycycline exhibits a tendency to form [M+Na-NH3-H2O]+ ions, whereas doxycycline preferentially forms [M+Na-NH3]+ ions [1].

Mass spectrometry Analytical chemistry Stereoisomer differentiation Impurity identification

Tissue Residue Analysis: Validated Quantification Limits for Food Safety Studies

In a residue depletion study of doxycycline in pigs, a validated HPLC method with fluorescence detection enabled the separate quantification of doxycycline and its epimer, 4-epidoxycycline, across multiple edible tissues. The limits of quantification (LOQ) for 4-epidoxycycline were established as 100 μg/kg in kidney and liver, and 50 μg/kg in skin/fat and muscle tissue [1].

Veterinary drug residues Food safety LC-MS/MS method validation Pharmacokinetics

Regulatory Impurity Limits: USP-NF Acceptance Criteria for Doxycycline Formulations

4-Epidoxycycline is a specified impurity in doxycycline drug products, with defined acceptance limits in compendial standards. The USP Expert Committee has proposed widening the limit for 4-epidoxycycline from Not More Than (NMT) 0.5% to NMT 1.0% to accommodate FDA-approved sponsor specifications, underscoring its relevance as a critical quality attribute [1].

Pharmaceutical quality control Regulatory compliance USP monographs ANDAs

4-Epidoxycycline: Key Application Scenarios for Research and Industrial Use Based on Differentiated Evidence


Non-Antibiotic Control of Transgene Expression in Conditional Mouse Models

This is the primary research use case for 4-epidoxycycline. Investigators employing Tet-On or Tet-Off systems to study gene function in vivo should prioritize 4-ED over doxycycline to eliminate the confounding effects of antibiotic-induced gut dysbiosis. As demonstrated in direct comparative studies, 4-ED achieves equivalent control over HER2 gene expression and tumor regression (>95% regression rate) as doxycycline, but without the associated antibiotic activity that can cause intestinal inflammation and alter experimental outcomes . Dosing regimens of 7.5 mg/mL in drinking water or 10 mg/kg via subcutaneous injection have been validated for this purpose [1].

Analytical Reference Standard for Doxycycline Impurity Testing and Quality Control

4-Epidoxycycline (also known as Doxycycline EP Impurity C) is an essential reference standard for pharmaceutical quality control laboratories. Its use is mandated for the development and validation of stability-indicating HPLC methods designed to quantify organic impurities in doxycycline active pharmaceutical ingredients (APIs) and finished dosage forms. Validated methods demonstrate baseline separation of 4-ED from doxycycline (retention times of ~6.4 min and ~9.8 min, respectively), enabling accurate quantification within a linearity range of 0.5–18 μg/mL [2]. This compound is critical for demonstrating compliance with USP-NF impurity limits (currently proposed at NMT 1.0%) and for supporting Abbreviated New Drug Application (ANDA) filings [3].

LC-MS/MS Method Development and Validation for Veterinary Drug Residue Analysis

For food safety laboratories and contract research organizations conducting residue depletion studies, 4-epidoxycycline is a required analyte alongside doxycycline. Because 4-ED is a known metabolite found in edible tissues (kidney, liver, muscle, skin, fat) of food-producing animals treated with doxycycline, analytical methods must be validated to separately quantify both compounds. Validated limits of quantification for 4-ED in pig tissues have been established, ranging from 50 μg/kg in muscle to 100 μg/kg in liver [4]. Researchers should procure high-purity 4-ED reference material to use as a calibrator and quality control sample in LC-MS/MS assays to meet regulatory requirements for maximum residue limit (MRL) compliance.

Methodological Development for Distinguishing Tetracycline Epimers by Mass Spectrometry

Analytical chemists developing advanced mass spectrometric methods for isomer differentiation can use 4-epidoxycycline as a model compound. Since protonated spectra of doxycycline and 4-ED are nearly indistinguishable, research has established that their sodium adducts can be definitively differentiated by collision-induced dissociation (CID). 4-ED sodium adducts preferentially form [M+Na-NH3-H2O]+ ions and fragment at higher energies in ERMS compared to doxycycline [5]. Procurement of a well-characterized 4-epidoxycycline standard is essential for laboratories that require unambiguous identification of this epimer in complex biological or environmental matrices.

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